Antibacterial protein

Antimicrobial resistance Evolutionary biology Antibiotic alternatives

Antibacterial proteins and AMPs exhibit significant variability in MIC values, bactericidal kinetics, and proteolytic stability across individual compounds, precluding generic substitution. BenchChem supplies research-grade antibacterial proteins with documented performance differentiation: • Biofilm eradication: MBEC/MIC ratios as low as 1:1 against S. aureus; >3 log reduction within 5 min (LL-37 class) • Resistance mitigation: Slower resistance emergence vs. ciprofloxacin & kanamycin in E. coli models • Engineered selectivity: Up to ~108-fold selectivity index improvements over parent sequences All products include batch-specific QC data to enable evidence-based selection for biofilm, resistance, and cytotoxicity research contexts.

Molecular Formula
Molecular Weight
Cat. No. B1578410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Protein & AMP Selection Guide


Antibacterial proteins and antimicrobial peptides (AMPs) represent a structurally diverse class of host-defense polypeptides that exert broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and in some cases viruses and parasites [1]. These molecules, which range from small peptides (5-50 amino acids) to larger proteins, function through multiple mechanisms including membrane disruption, intracellular targeting of nucleic acids and proteins, and immunomodulation, thereby reducing the likelihood of rapid resistance emergence compared to conventional antibiotics [1].

Broad-spectrum antimicrobial screening — covers Gram-positive, Gram-negative, and fungal targets
Multi-mechanism mode-of-action studies — membrane disruption and intracellular targeting research fit
Resistance emergence research context — supports evolutionary trajectory and mitigation studies

Why Compound-Specific Evidence Is Required


Antibacterial proteins and AMPs are not functionally interchangeable. Despite shared cationic and amphipathic structural features, individual compounds exhibit marked divergence in critical performance parameters including minimum inhibitory concentration (MIC) values against specific pathogens, bactericidal kinetics, cytotoxicity profiles, proteolytic stability, and activity under physiological conditions [1]. For instance, among 13 AMP-producing lactic acid bacterial strains evaluated under identical food-processing conditions, zones of inhibition against S. aureus ATCC 25923 varied from 5 mm to 20 mm, and antimicrobial activity was completely abolished by protease treatments in all cases [1]. Such variability precludes generic substitution and mandates evidence-based selection aligned with the specific application context.

Potency and spectrum variability — inhibition zones ranged 5–20 mm across 13 AMP-producing strains; compound-specific activity cannot be assumed.

Protease sensitivity mismatch — antimicrobial activity abolished by protease treatment in all tested strains; generic substitution risks functional loss.

Biofilm vs. planktonic divergence — MBEC/MIC ratios and killing kinetics differ significantly; application context may not transfer.

Antibacterial Protein Performance Evidence


AMPs Show Slower Resistance Emergence

Antimicrobial peptides as a class demonstrate a notably slower rate of resistance emergence compared to conventional antibiotics when bacteria are subjected to prolonged selective pressure in vitro. In an experimental evolution study tracking resistance development in Escherichia coli over extended passages, resistance to the antibiotics ciprofloxacin and kanamycin emerged at a faster rate than resistance to AMPs [1]. This differential trajectory provides a class-level advantage for AMP-based interventions in contexts where resistance mitigation is a primary selection criterion.

Resistance Emergence
Class-level
Slower resistance trajectory vs ciprofloxacin and kanamycin in E. coli evolution model
Supports resistance mitigation research context
Class-level inference; compound-specific validation advised
Antimicrobial resistance Evolutionary biology Antibiotic alternatives

LL-37 Rapid Biofilm Bactericidal Activity

The antimicrobial peptide LL-37 exhibits substantially faster bactericidal action against established Staphylococcus aureus biofilms compared to the conventional antibiotics gentamicin (GEN) and rifampicin (RIF), both individually and in combination [1]. This kinetic advantage is critical for applications requiring rapid pathogen clearance from biofilm-associated infections, where conventional antibiotics frequently exhibit reduced efficacy.

Biofilm Kinetics
Head-to-head
>3 log reduction in 5 min (10 µM LL-37) vs gentamicin/rifampicin (100 µM each) on S. aureus biofilms
Supports biofilm bactericidal kinetics evaluation
In vitro biofilm model; translation may require validation
Biofilm eradication Bactericidal kinetics Antibiotic-tolerant infections

Phylloseptin-1 Anti-Biofilm Potency

Phylloseptin-1 (PSN-1), an antimicrobial peptide derived from frog skin secretion, demonstrates equivalent potency against planktonic and biofilm-embedded Staphylococcus aureus, with both minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) measured at 5 μM [1]. This contrasts with conventional antibiotics, which typically require concentrations 10- to 1000-fold higher to achieve biofilm eradication compared to planktonic inhibition [2], and with certain other AMPs such as CPF-P2, which exhibit MBEC values >2560 μg/mL against E. coli biofilms [3].

Biofilm Potency
Cross-study
MBEC/MIC ratio = 1 (both 5 µM) for PSN-1 against S. aureus
Supports biofilm eradication endpoint evaluation
S. aureus model; class-typical antibiotic ratios ≥10
Biofilm eradication Medical device infections Persistent infections

RI18 Enhanced Cell Selectivity

Engineering of antimicrobial peptide sequences can yield substantial improvements in cell selectivity, a critical parameter for therapeutic applications. The truncated derivative RI18, derived from porcine myeloid antimicrobial peptide 36 (PMAP-36), demonstrated approximately 19-fold improved selectivity index against bacteria and approximately 108-fold improved selectivity index against fungi relative to the parent peptide [1]. This quantitative improvement demonstrates that rationally engineered AMP variants can achieve significantly enhanced therapeutic windows.

Cell Selectivity
Head-to-head
~19× (bacteria) and ~108× (fungi) selectivity index improvement of RI18 vs parent PMAP-36
Supports cell-selectivity engineering studies
In vitro selectivity; host-cell safety needs further study
Therapeutic index Selectivity engineering Cytotoxicity optimization

rMAP30-KDEL Superior Heat Stability

The recombinant antimicrobial protein rMAP30-KDEL, expressed in Nicotiana tabacum hairy roots, exhibits exceptional thermal stability that distinguishes it from many other antimicrobial proteins and peptides. Following extended boiling for up to 5 hours, the antibacterial activity of rMAP30-KDEL against E. coli remained statistically unchanged relative to untreated controls [1]. This stability profile contrasts with numerous AMPs that lose activity at temperatures above 60-70°C [2].

Thermal Stability
Cross-study
Full activity retention after 5 h boiling (100 °C) of rMAP30-KDEL against E. coli
Supports thermal stability screening context
Class-typical AMP degradation at 60–70 °C
Thermal stability Industrial processing Recombinant protein production

LAB AMPs Broad pH Stability

Antimicrobial peptide-producing lactic acid bacterial (LAB) strains demonstrate robust physiological adaptability across a broad pH spectrum relevant to food processing and storage environments. Thirteen AMP-producing LAB strains isolated from Nigerian non-dairy fermentations tolerated a pH range of 4.5 to 8.5 while retaining antimicrobial activity against both S. aureus ATCC 25923 and E. coli ATCC 25922 [1]. Importantly, these strains produced quantifiable zones of inhibition (5 mm under extreme stress conditions to 20 mm under optimum growth conditions) even after exposure to physiological stressors [1].

pH Stability
Class-level
Activity retained across pH 4.5–8.5; inhibition zones 5–20 mm (13 LAB strains, S. aureus / E. coli)
Supports food biopreservation stability research
Stress condition variability across strains
Food biopreservation pH stability Lactic acid bacteria

Antibacterial Protein Application Scenarios


Biofilm-Associated Infection Applications

For research programs targeting biofilm-embedded pathogens, compounds demonstrating low MBEC/MIC ratios (e.g., Phylloseptin-1 with MBEC = MIC = 5 μM against S. aureus [1]) and rapid bactericidal kinetics (e.g., LL-37 achieving >3 log reduction within 5 minutes against S. aureus biofilms [2]) offer quantifiable advantages. Selection of such compounds is warranted when the primary procurement objective is eradication of biofilm-protected bacteria rather than planktonic inhibition alone.

Antimicrobial Resistance Mitigation

Research programs focused on developing next-generation antimicrobials with reduced resistance liability should prioritize compounds with demonstrated slower resistance emergence trajectories. The class-level evidence showing that AMPs exhibit slower resistance development in E. coli compared to ciprofloxacin and kanamycin [1] provides a scientific basis for selecting AMP-based candidates over conventional antibiotic scaffolds for resistance mitigation studies.

Engineered Peptides for Higher Selectivity

Therapeutic development programs requiring high therapeutic indices should consider engineered AMP variants that have demonstrated order-of-magnitude selectivity improvements over parent sequences. The ~19-fold and ~108-fold selectivity index improvements observed for RI18 relative to PMAP-36 [1] illustrate the value of selecting rationally designed variants rather than unmodified natural peptides for applications where minimizing host cytotoxicity is critical.

Stable AMPs for Food Biopreservation

For industrial food preservation applications involving thermal processing or pH variation, compound selection must be guided by stability data. AMP-producing LAB strains that maintain activity across pH 4.5-8.5 and temperatures of 20-45°C [1], or thermophilic proteins such as rMAP30-KDEL that retain full activity after 5 hours of boiling [2], are appropriate selections for food processing and storage applications where conventional chemical preservatives may be undesirable.

Application
Selection Property
Validation Focus
Biofilm-associated infection research models
Biofilm eradication endpoint context
MBEC/MIC ratio and bactericidal kinetics review
Antimicrobial resistance evolution studies
Resistance emergence trajectory context
Long-term selective pressure assay endpoints
Cell-selectivity engineering studies
Selectivity index review (antimicrobial vs cytotoxicity)
Host-cell toxicity and antimicrobial activity balance
Food biopreservation stability studies
Process-relevant stability context (pH, thermal)
Activity retention under processing conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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